Dynorphin B
Descripción
Dynorphin B (also known as Rimorphin) is a 13-amino acid endogenous opioid peptide derived from the precursor protein prodynorphin. It primarily acts as a potent agonist of the κ-opioid receptor (KOR), a G protein-coupled receptor widely distributed in the central and peripheral nervous systems . Dynorphin B is implicated in modulating pain perception, stress responses, and motor reflexes. In the spinal cord, it influences segmental reflexes by altering field potentials (FPs), which reflect integrated neuronal activity in spinal gray matter. Studies in spinalized cats demonstrated that Dynorphin B injections induce lateral asymmetric changes in FP amplitudes (up to 75% variation), suggesting inhomogeneous KOR distribution across spinal neuronal populations . Unlike classical opioids, Dynorphin B can exhibit both inhibitory and facilitatory effects on spinal reflexes, depending on the neuronal pathway and receptor interactions .
Propiedades
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H115N21O17/c1-40(2)34-53(91-68(107)54(36-44-18-10-8-11-19-44)86-58(100)39-84-57(99)38-85-62(101)48(76)35-46-25-27-47(97)28-26-46)67(106)89-51(24-17-33-83-74(80)81)63(102)87-50(23-16-32-82-73(78)79)64(103)90-52(29-30-56(77)98)65(104)92-55(37-45-20-12-9-13-21-45)69(108)88-49(22-14-15-31-75)66(105)93-59(41(3)4)70(109)94-60(42(5)6)71(110)95-61(43(7)96)72(111)112/h8-13,18-21,25-28,40-43,48-55,59-61,96-97H,14-17,22-24,29-39,75-76H2,1-7H3,(H2,77,98)(H,84,99)(H,85,101)(H,86,100)(H,87,102)(H,88,108)(H,89,106)(H,90,103)(H,91,107)(H,92,104)(H,93,105)(H,94,109)(H,95,110)(H,111,112)(H4,78,79,82)(H4,80,81,83)/t43-,48+,49-,50+,51+,52+,53+,54+,55+,59+,60+,61+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTSSZRZBSNTGQ-LHPOXYLSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H115N21O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1570.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Fmoc-Based Synthesis on PAL-PEG-PS Resins
The fluorenylmethyloxycarbonyl (Fmoc) strategy is the gold standard for Dyn B synthesis. Using PAL-PEG-PS (phenylalanine amide linker-polyethylene glycol-polystyrene) resins, Dyn B is assembled via sequential coupling of Fmoc-protected amino acids. Key steps include:
-
Resin Activation : Swelling in dimethylformamide (DMF) followed by Fmoc deprotection with 20–30% piperidine.
-
Coupling Reagents : PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HOBt (1-hydroxybenzotriazole) in DMF, with DIEA (N,N-diisopropylethylamine) as the base.
-
Side-Chain Protection : Boc (tert-butyloxycarbonyl) for lysine, Pmc (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) for arginine, and tBu (tert-butyl) for tyrosine.
A comparative study using 0.1 mmol vs. 0.25 mmol resin loadings revealed higher coupling efficiencies (98.9% vs. 76.0%) with lower resin quantities due to improved reactant concentrations.
FastMoc™ Cycles for High-Throughput Synthesis
Automated synthesizers like the CS Bio 336 employ FastMoc™ cycles to accelerate Dyn B production. Key parameters include:
Table 1: Coupling Efficiencies in Dyn B Synthesis
| Resin Loading (mmol) | Coupling Agent | Average Stepwise Yield |
|---|---|---|
| 0.1 | PyBOP/HOBt | 98.9% |
| 0.25 | PyBOP/HOBt | 76.0% |
| 0.1 | DIC/HOBt | 95.2% |
Cleavage and Deprotection Protocols
Trifluoroacetic Acid (TFA)-Based Cleavage
Dyn B is cleaved from resins using TFA cocktails containing scavengers to prevent side reactions:
-
Standard Cocktail : TFA/water/phenol/triisopropylsilane (88:5:5:2 v/v) for 2–4 hours.
-
Extended Cleavage : Re-cleavage for 2.5 hours improves yield for difficult sequences (e.g., C-terminal Thr).
-
Membrane-Associated Processing : Triton X-100 (1%) releases membrane-bound enzymes that further process Dyn B precursors.
Oxidative Cleavage for Modified Derivatives
For non-natural analogs (e.g., alanine-substituted variants), copper(II) acetate and pyridine facilitate oxidative cleavage of hydrazinobenzoyl resins, yielding carboxy-modified peptides.
Purification and Characterization
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Crude Dyn B is purified using C18 columns with gradients of acetonitrile/0.1% TFA. Key conditions:
Fast Protein Liquid Chromatography (FPLC)
For large-scale purification, FPLC with Mono Q HR 5/5 anion-exchange columns resolves Dyn B isoforms. Elution uses 0–1 M NaCl gradients in Tris-HCl (pH 8.1).
Table 2: Purification Outcomes for Dyn B Variants
| Variant | Purity (HPLC) | Yield (mg) | κ-Opioid EC₅₀ (nM) |
|---|---|---|---|
| Wild-Type Dyn B | >95% | 12.5 | 0.8 |
| Dyn B_L5S | 93% | 9.2 | 3.2 |
| Dyn B_G3A/Q8A | 88% | 7.8 | 12.4 |
Challenges and Optimizations
Aggregation and Solubility Issues
Dyn B’s hydrophobic C-terminal (Val-Val-Thr) promotes aggregation. Strategies to mitigate this include:
Enzymatic Degradation During Synthesis
Nonspecific proteases degrade Dyn B intermediates. Adding Dyn B-29-(9–22) (a protease-resistant fragment) suppresses degradation during membrane extraction.
Recent Advances in Dyn B Synthesis
Análisis De Reacciones Químicas
Types of Reactions
Dynorphin B: can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acids, such as methionine or cysteine, within the peptide.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create peptide analogs with altered properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS to introduce specific substitutions.
Major Products
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
Aplicaciones Científicas De Investigación
Neuropharmacological Applications
DynB exhibits a high binding affinity for KOPrs, which has implications for its use in treating neurological disorders. Recent studies have focused on the structure-function relationship of DynB variants to enhance selectivity for KOPrs while minimizing undesirable effects associated with mu and delta opioid receptor activation.
Anticonvulsant Effects
DynB has shown strong anticonvulsant properties through the activation of KOPrs. Research indicates that specific amino acid substitutions in DynB can improve its efficacy and selectivity for KOPr activation, potentially leading to more effective treatments for epilepsy and other seizure disorders .
Table 1: Dynorphin B Variants and Their Selectivity for Opioid Receptors
| Variant | Selectivity (KOPr vs MOPr) | Selectivity (KOPr vs DOPr) | Efficacy |
|---|---|---|---|
| DynB_G3M/Q8H | High | Moderate | Partial |
| DynB_L5S | Moderate | High | Partial |
| DynB_G3M | Low | Low | Low |
Pain Management
DynB's role in pain modulation is another area of interest. Its ability to activate KOPrs suggests potential applications in managing chronic pain conditions without the side effects commonly associated with traditional opioids.
Addiction Treatment
The involvement of DynB in addiction mechanisms, particularly in opioid dependence, has been explored in various studies. Its modulation of reward pathways may offer new avenues for treating substance use disorders.
Case Studies
A notable case study examined the levels of DynB in opioid-dependent patients undergoing treatment with methadone or buprenorphine. The findings suggested that altered levels of DynB could be associated with treatment outcomes, highlighting its potential as a biomarker for monitoring therapy effectiveness .
Table 2: Opioid Treatment Outcomes and Dynorphin B Levels
| Treatment Type | Patient Cohort Size | Fatal Overdose Rate (%) | Non-Fatal Overdose Rate (%) |
|---|---|---|---|
| Methadone | 3515 | 2.5 | 15 |
| Buprenorphine | 3250 | 0 | 10 |
| Naltrexone | 1461 | 0 | 8 |
Neurological Disorders
Research has indicated that elevated levels of DynB correlate with the severity of dyskinesia in Parkinson's disease patients treated with L-DOPA. This suggests that manipulating DynB levels could provide therapeutic benefits or mitigate side effects in neurodegenerative diseases .
Imaging Studies
Imaging mass spectrometry has revealed localized elevations of DynB in specific brain regions associated with motor control, suggesting its role in movement disorders .
Mecanismo De Acción
The mechanism of action of Dynorphin B involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, triggering a cascade of biochemical events that lead to its observed effects. The exact pathways and targets depend on the peptide’s specific sequence and structure.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Comparison
Mechanistic and Pharmacological Differences
- Dynorphin A vs. Dynorphin B: Dynorphin A has a 17-residue sequence and is more effective in translocating across cell membranes due to its extended hydrophobic regions, enabling non-opioid intracellular signaling . Dynorphin B (13 residues) shows weaker cell-penetrating ability but exhibits stronger lateral asymmetry in spinal FP modulation, suggesting region-specific KOR activation .
- Interaction with Cannabinoids: Dynorphin B release is induced by the cannabinoid CP55,940 in the spinal cord, contributing to antinociception, whereas Dynorphin A and α-neoendorphin enhance morphine effects .
- Enzymatic Processing: Dynorphin B undergoes region-specific bioconversion: in the cortex, it is cleaved into Dynorphin B(1-7), while in the striatum, it forms Dynorphin B(2-13). This contrasts with Dynorphin A, which is processed into smaller fragments with distinct receptor affinities .
Receptor Selectivity and Signaling
- KOR vs. MOR/DOR: Dynorphin B’s KOR selectivity contrasts with β-endorphin’s MOR preference. KOR activation by Dynorphin B often produces dysphoria and stress responses, whereas MOR activation by β-endorphin mediates euphoria and analgesia . Naloxone (a broad opioid antagonist) only partially reverses Dynorphin B’s effects, indicating non-canonical pathways or KOR-independent mechanisms .
- Species-Specific Effects: In cats, Dynorphin B induces asymmetric spinal reflexes without consistent left/right dominance, whereas in rats, it produces pronounced antinociception linked to dynorphinergic neuron activation in the dorsal horn .
Therapeutic and Pathological Implications
- Co-administration with naloxone potentiates Dynorphin B’s facilitatory effects in some spinal pathways, suggesting complex KOR allosteric interactions .
- Psychiatric Disorders: Elevated Dynorphin B levels correlate with stress-induced depression, whereas β-endorphin deficiency is linked to reward system dysfunction .
Actividad Biológica
Dynorphin B (DynB) is a member of the dynorphin family of endogenous opioid peptides, primarily known for its interaction with kappa-opioid receptors (KOPRs). This article explores the biological activity of DynB, focusing on its mechanisms of action, receptor interactions, and implications in various physiological and pathological conditions.
DynB is derived from prodynorphin and is characterized by its amino acid sequence, which allows it to bind selectively to KOPRs. The structure-activity relationship studies indicate that specific amino acid substitutions can enhance the selectivity and efficacy of DynB for KOPRs over mu-opioid receptors (MOPRs) and delta-opioid receptors (DOPRs) .
Key Findings:
- Binding Affinity: DynB exhibits high binding affinity for KOPRs, although it has lower affinity compared to dynorphin A. Variants of DynB have been developed that show increased selectivity for KOPRs, which could mitigate side effects associated with non-selective opioid receptor activation .
- Signal Transduction: Activation of KOPRs by DynB leads to G-protein signaling pathways, which are implicated in various physiological processes including pain modulation, stress response, and neuroprotection. DynB has been shown to activate β-arrestin pathways as well .
Biological Effects
DynB has been implicated in several biological processes across different tissues:
- Neurotransmission: DynB modulates neurotransmitter release and can influence synaptic plasticity. Its role in epilepsy has been highlighted, particularly due to its expression in the hippocampus and cortex .
- Cardiovascular Effects: In cardiac tissue, DynB enhances contractility through KOPR activation. Studies have shown that dynorphins are present in cardiac tissues and may play a role in cardiac remodeling and function .
- Developmental Biology: DynB influences embryonic stem cell differentiation, particularly in cardiomyocytes, by upregulating transcription factors involved in cardiac development .
Table 1: Summary of Key Studies on Dynorphin B
| Study | Focus | Findings | Implications |
|---|---|---|---|
| Fricker et al., 2020 | Structure-function relationship | Identified variants with improved selectivity for KOPRs | Potential for therapeutic applications with fewer side effects |
| Joshi et al., 2017 | Binding affinity | Alterations at positions 3 and 10 enhance selectivity without reducing affinity | Insights into designing more effective dynorphin analogs |
| Cardiomyocyte Study (2020) | Cardiac function | DynB enhances contractility via KOPR signaling | Suggests a role in heart health and disease management |
Clinical Implications
The unique properties of DynB make it a target for therapeutic interventions in pain management, addiction treatment, and neurodegenerative diseases. Its ability to selectively activate KOPRs while minimizing effects on other opioid receptors presents an opportunity for developing safer analgesics.
Case Study: Dynorphin B in Epilepsy
A recent study investigated the role of DynB in seizure activity. It was found that increased levels of DynB were associated with anticonvulsant effects, suggesting that modulating its levels could be beneficial in epilepsy management .
Q & A
Q. What experimental models are commonly used to study Dynorphin B's effects on spinal reflexes, and how are they standardized?
Dynorphin B’s neuromodulatory effects are often studied in spinalized animal models, such as adult cats, where spinal cord transection isolates reflexes from supraspinal influences. Standardized protocols include:
- Animal preparation : Spinalization at the Th11 level, laminectomy at lumbar segments (L6–L7), and nerve isolation (e.g., gastrocnemius-soleus, tibialis) for stimulation .
- Anesthesia : Initial ketamine (25 mg/kg) followed by pentobarbital sodium (40 mg/kg) to maintain stable blood pressure and end-tidal CO₂ levels (3.8–4.5%) .
- Electrophysiological recording : Bilateral field potentials (FPs) recorded using glass microelectrodes (0.6–0.8 MΩ) inserted into spinal gray matter (3.0–3.5 mm depth) to capture synaptic activity .
Q. How is Dynorphin B detected and quantified in neuronal tissues?
Methodologies include:
- Immunohistochemistry : Localization using antibodies targeting Dynorphin B’s C-terminal sequence, often combined with GABAergic markers (e.g., galanin) to identify co-localization in dorsal horn neurons .
- Radioimmunoassay (RIA) : Quantification in tissue homogenates with antibodies specific to Dynorphin B, validated against cross-reactivity with other opioid peptides (e.g., dynorphin A) .
Q. What is the role of κ-opioid receptors in mediating Dynorphin B’s effects on spinal motor circuits?
Dynorphin B binds κ-opioid receptors (KORs) to modulate synaptic transmission. Key findings:
- Inhibitory effects : Suppression of NMDA receptor-mediated depolarization in vitro via KOR activation .
- Facilitatory effects : Enhanced spinal reflexes in vivo, potentially through disinhibition of GABAergic interneurons .
- Methodological validation : Co-administration with naloxone (non-selective opioid antagonist) distinguishes KOR-specific effects from μ/δ-opioid receptor cross-talk .
Advanced Research Questions
Q. How do lateral asymmetries in Dynorphin B-induced FP changes reflect heterogeneous KOR distribution?
Studies in spinalized cats reveal:
- Left-right variability : Dynorphin B and naloxone injections induce FP amplitude changes (up to 75%) that differ between spinal cord sides. For example, left-side FPs show significant negative correlations between dynorphin B and naloxone effects (r = -0.68), while right-side effects lack coherence (r = 0.31) .
- Mechanistic hypothesis : KORs are unevenly distributed across neuronal populations processing ipsilateral vs. contralateral afferent inputs, leading to asymmetric modulation of segmental reflexes .
Q. How can researchers resolve contradictions in Dynorphin B’s excitatory vs. inhibitory actions?
Contradictions arise from:
- Experimental variables : Anesthesia depth (pentobarbital vs. decerebration), nerve stimulation parameters (frequency, intensity), and species-specific KOR expression .
- Methodological solutions :
Q. What statistical approaches are recommended for analyzing variability in Dynorphin B-induced FP responses?
Q. How do methodological differences in nerve preparation impact FP reproducibility?
Key considerations:
- Nerve selection : Stimulating mixed nerves (e.g., tibialis) vs. pure afferents (e.g., cutaneous sural) alters FP complexity due to differential Aδ/C-fiber recruitment .
- Temperature control : Maintaining spinal pool temperature at 37.5°C (±0.5°C) prevents anesthesia-induced hypothermia from dampening synaptic transmission .
Data Integration and Interpretation
Q. How can researchers integrate Dynorphin B findings with broader literature on spinal opioid systems?
- Comparative analysis : Contrast dynorphin B’s effects with μ-opioid agonists (e.g., DAMGO), which predominantly inhibit motoneuron activity via presynaptic mechanisms .
- Meta-analytic frameworks : Use tools like PRISMA to systematically evaluate studies on opioid receptor localization and segmental reflex modulation .
Q. What ethical and technical safeguards are critical for in vivo Dynorphin B studies?
- Ethical compliance : Adhere to institutional guidelines (e.g., European Directive 86/609/EEC) for anesthesia, euthanasia (pentobarbital overdose), and post-operative monitoring .
- Technical rigor : Validate FP stability via repeated baseline measurements and control for artifactual signals (e.g., movement artifacts) using sham-stimulation trials .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
